Specific Scientific Field: Neurology and Pharmacology
Summary of the Application: Asterric acid derivatives have been studied for their potential use in treating Alzheimer’s disease (AD), a neurodegenerative disorder characterized by memory loss and other cognitive impairments . The study aimed to explore novel Acetylcholinesterase (AChE) inhibitors produced by the endophytic fungus FL15 from Huperzia serrata .
Methods of Application or Experimental Procedures: The fungus was identified as Talaromyces aurantiacus FL15 according to its morphological characteristics and ITS, 18S rDNA, and 28S rDNA sequence analysis . Seven natural metabolites were isolated from strain FL15, and identified as asterric acid (1), methyl asterrate (2), ethyl asterrate (3), emodin (4), physcion (5), chrysophanol (6), and sulochrin (7) .
Results or Outcomes: Compounds 1–3, which possess a diphenyl ether structure, exhibited highly selective and moderate AChE inhibitory activities with IC 50 values of 66.7, 23.3, and 20.1 μM, respectively . The molecular docking analysis showed that compounds 1–3 interacted with the active catalytic site and peripheral anionic site of AChE, and the esterification substitution groups at position 8 of asterric acid may contribute to its bioactivity . The asterric acid derivatives showed highly selective and moderate AChE inhibitory activities, probably via interaction with the peripheral anionic site and catalytic site of AChE .
Specific Scientific Field: Pharmacology
Summary of the Application: Asterric acid, as a vascular endothelial growth factor inhibitor and antibiotic, has been commercialized as a biological reagent and used in biological and medical-related research .
Asterric acid is a naturally occurring compound classified as a fungal metabolite, first isolated from the fungus Aspergillus terreus. Its chemical formula is , and it has a molecular weight of 348.30 g/mol. This compound is recognized for its structural characteristics as a diphenyl ether, featuring multiple substitutions on its aromatic rings, which contribute to its biological activities and interactions with various cellular receptors .
The primary mechanism of action of asterric acid is related to its ability to inhibit endothelin binding []. Endothelin is a peptide that plays a role in stimulating blood vessel growth. By inhibiting endothelin binding, asterric acid may potentially hinder the formation of new blood vessels []. However, the exact molecular details of this interaction and its downstream effects require further investigation.
Asterric acid has demonstrated significant biological activities, particularly in the realm of pharmacology. Notably, it acts as an inhibitor of endothelin-1 binding to the ETA receptor, which is crucial in regulating vascular tone and blood pressure. This inhibition suggests potential therapeutic applications in treating conditions related to vascular constriction and hypertension . Furthermore, asterric acid has exhibited antimicrobial properties, making it a candidate for further research in antibiotic development .
The synthesis of asterric acid can be achieved through various methods:
Asterric acid holds potential applications across various fields:
Interaction studies involving asterric acid have primarily focused on its binding affinity to various receptors. The most notable interaction is with the endothelin receptor, where asterric acid effectively inhibits the binding of endothelin-1. This mechanism suggests that further exploration into its pharmacodynamics could reveal additional therapeutic targets. Moreover, studies indicate that asterric acid may interact with other cellular pathways involved in inflammation and cellular signaling .
Asterric acid belongs to a broader class of compounds known as diphenyl ethers. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Asterric Acid | Diphenyl Ether | Inhibits endothelin binding | First isolated from Aspergillus terreus |
Resveratrol | Stilbene | Antioxidant, anti-inflammatory | Found in grapes; known for heart health benefits |
Curcumin | Diarylheptanoid | Anti-inflammatory, antioxidant | Derived from turmeric; widely studied for health effects |
Diphenyl Ether | Ether | Solvent; industrial applications | Used primarily in industrial settings; lacks significant biological activity |
Asterric acid's unique ability to inhibit specific receptor interactions distinguishes it from these similar compounds, making it an interesting subject for further research in both biological and pharmaceutical contexts .
Environmental Hazard